N-phenyl-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea
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Overview
Description
“N-phenyl-N’-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea” is a compound that belongs to the class of organic compounds known as N-phenylthioureas . It is structurally characterized by a phenyl group linked to one nitrogen atom of a thiourea group . This compound has been synthesized and tested for various biological activities .
Synthesis Analysis
The synthesis of N-phenyl-N’-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea derivatives involves the reaction of 2-aminothiazole and 2-furfurylamine with the appropriate iso(thio)cyanate . In a study, eight original N-phenyl-N’[4-(5-alkyl/arylamino-1,3,4-thiadiazole-2-yl)phenyl]thiourea derivatives were synthesized and tested for antituberculosis activity .Molecular Structure Analysis
The molecular structure of this compound is characterized by a phenyl group linked to one nitrogen atom of a thiourea group . The UV spectra of similar compounds showed two absorption maxima at 249.4–277.5 and 298.9–337.6 nm .Scientific Research Applications
- Thidiazuron acts as a cytokinin analog, influencing plant growth and development. When applied to potted rose plants, it suppresses shoot elongation, resulting in compact plants with shorter shoots and thicker internodes. New shoots treated with TDZ are approximately half as long as those in control plants, and stem diameters increase by about 40% .
- Potted miniature roses often experience leaf yellowing and abscission after pinching. TDZ effectively prevents this phenomenon, extending the life of potted plants. It inhibits leaf yellowing and maintains plant health, making it valuable for ornamental crop production .
- TDZ plays a crucial role in plant cell and tissue culture. As a growth regulator, it enhances rapid and effective plant production in vitro. Researchers use it to propagate plants, regenerate tissues, and induce organogenesis or somatic embryogenesis .
- N-Phenylthiourea can serve as a reactant for synthesizing thiazoles. By condensing it with halo ketones in a solvent- and catalyst-free process, researchers can access these heterocyclic compounds with various applications .
- TDZ can be oxidized to formamidine disulfides. These compounds have potential applications in materials science, coordination chemistry, and catalysis .
- Researchers have explored the cytokinin-like activity of TDZ and related compounds. In one study, TDZ, along with other phenylurea cytokinins, was used as a standard to assess the cytokinin-like effects of urea and thiourea derivatives in an Amarantus bioassay .
Plant Growth Regulation:
Leaf Yellowing Prevention:
In Vitro Plant Tissue Culture:
Thiazole Synthesis:
Formamidine Disulfide Production:
Cytokinin-Like Activity Investigation:
Safety and Hazards
The safety data sheet for a similar compound, N-phenylthiourea, indicates that it is fatal if swallowed and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves . In case of ingestion or skin contact, immediate medical attention is required .
Future Directions
The future directions for the study of this compound could involve further exploration of its biological activities, such as its potential anti-tuberculosis activity . Additionally, more research could be conducted to investigate its physical and chemical properties, as well as its safety and hazards. The development of novel therapeutic strategies using this compound could also be a potential area of future research.
properties
IUPAC Name |
N-(phenylcarbamothioyl)thiadiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4OS2/c15-9(8-6-17-14-13-8)12-10(16)11-7-4-2-1-3-5-7/h1-6H,(H2,11,12,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTRBMIBTMVFJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC(=O)C2=CSN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea |
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